REACTION_CXSMILES
|
Cl[C:2]1[C:11]([Cl:12])=[N:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[CH2:13]([S:16]([NH2:19])(=[O:18])=[O:17])[CH2:14][CH3:15].C(=O)([O-])[O-].[K+].[K+].C(O)(=O)C>CS(C)=O>[Cl:12][C:11]1[C:2]([NH:19][S:16]([CH2:13][CH2:14][CH3:15])(=[O:18])=[O:17])=[N:3][C:4]2[C:9]([N:10]=1)=[CH:8][CH:7]=[CH:6][CH:5]=2 |f:2.3.4|
|
Name
|
|
Quantity
|
3.47 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC2=CC=CC=C2N=C1Cl
|
Name
|
|
Quantity
|
3.09 g
|
Type
|
reactant
|
Smiles
|
C(CC)S(=O)(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 150° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The resulting solid was separated by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
purified
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC2=CC=CC=C2N1)NS(=O)(=O)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.01 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 83.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |